molecular formula C26H16Cl2N4O5 B10965416 (5Z)-5-[({4-chloro-3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}amino)methylidene]-1-(3-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-[({4-chloro-3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}amino)methylidene]-1-(3-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B10965416
M. Wt: 535.3 g/mol
InChI Key: SGUYVVSYPOVVDJ-UHFFFAOYSA-N
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Description

5-((Z)-1-{4-CHLORO-3-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]ANILINO}METHYLIDENE)-1-(3-CHLOROPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE is a complex organic compound that features a pyrimidine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Z)-1-{4-CHLORO-3-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]ANILINO}METHYLIDENE)-1-(3-CHLOROPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE typically involves multi-step organic synthesis. The process may include:

    Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functional group modifications: Introduction of the chlorophenyl and chloromethylidene groups through substitution reactions.

    Attachment of the isoindoline moiety: This step may involve coupling reactions using reagents like phthalimide derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.

    Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-((Z)-1-{4-CHLORO-3-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]ANILINO}METHYLIDENE)-1-(3-CHLOROPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or aryl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield compounds with additional oxygen-containing functional groups.

    Reduction: May yield compounds with reduced functional groups.

    Substitution: May yield compounds with different substituents replacing the original halogen atoms.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or modulator of biological pathways.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As a precursor for the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-((Z)-1-{4-CHLORO-3-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]ANILINO}METHYLIDENE)-1-(3-CHLOROPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-((Z)-1-{4-CHLORO-3-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]ANILINO}METHYLIDENE)-1-(3-CHLOROPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE include:

    Other pyrimidine derivatives: Compounds with similar core structures but different substituents.

    Isoindoline derivatives: Compounds with the isoindoline moiety but different core structures.

    Chlorophenyl derivatives: Compounds with chlorophenyl groups but different core structures.

Uniqueness

The uniqueness of 5-((Z)-1-{4-CHLORO-3-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]ANILINO}METHYLIDENE)-1-(3-CHLOROPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties

Properties

Molecular Formula

C26H16Cl2N4O5

Molecular Weight

535.3 g/mol

IUPAC Name

2-[[2-chloro-5-[[1-(3-chlorophenyl)-6-hydroxy-2,4-dioxopyrimidin-5-yl]methylideneamino]phenyl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C26H16Cl2N4O5/c27-15-4-3-5-17(11-15)32-25(36)20(22(33)30-26(32)37)12-29-16-8-9-21(28)14(10-16)13-31-23(34)18-6-1-2-7-19(18)24(31)35/h1-12,36H,13H2,(H,30,33,37)

InChI Key

SGUYVVSYPOVVDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=CC(=C3)N=CC4=C(N(C(=O)NC4=O)C5=CC(=CC=C5)Cl)O)Cl

Origin of Product

United States

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